Methyl-O3-(alpha-D-mannose)-alpha-D-mannose
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Description
Methyl-O3-(alpha-D-mannose)-alpha-D-mannose is a type of polysaccharide that has garnered attention for its unique structural properties and potential applications in various fields of science. The molecule consists of mannose units with specific methyl group substitutions, contributing to its distinctive chemical and physical characteristics.
Synthesis Analysis
The synthesis of 3-O-methyl-D-mannose-containing polysaccharides (sMMPs) involves highly stereoselective and iterative methods. A notable approach is the glycosidation process, which yields the desired alpha-anomer in high purity and yield, free from contamination of scrambling products (Cheon, Lian, & Kishi, 2007).
Molecular Structure Analysis
Molecular structure analyses reveal that 3-O-methyl-D-mannose polysaccharides exhibit a mixture of isomers with variations in size and degree of methylation. These structures are linear, unbranched chains, suggesting a significant role of the methyl group in determining the molecular conformation and properties of these polysaccharides (Maitra & Ballou, 1977).
Chemical Reactions and Properties
Chemical reactions involving methyl-O3-(alpha-D-mannose)-alpha-D-mannose include dehydrative glycosylation, which is crucial for synthesizing its lower homologs. The reagent systems employed in these reactions are instrumental in forming the polysaccharides' backbone (Hirooka et al., 2002).
Physical Properties Analysis
The physical properties, such as molecular weight and specific volume of these polysaccharides, have been determined through sedimentation equilibrium and other analytical methods. These studies help in understanding the solubility, stability, and interaction of these molecules with biological systems (Gray & Ballou, 1971).
Chemical Properties Analysis
Chemical properties of these molecules, such as their resistance to enzymatic degradation and their behavior in methylation analyses, highlight the protective role of the methyl groups and the structural integrity of the polysaccharide chains. These properties are essential for their potential biological activities and applications (Lederkremer & Parodi, 1984).
Safety And Hazards
- Toxicity : Limited toxicity data are available. However, as with any chemical compound, caution should be exercised.
- Handling : Proper handling and storage are essential to prevent degradation or contamination.
- Allergenicity : Individuals with mannose-specific allergies should avoid exposure.
Future Directions
Research on Methyl-O3-(alpha-D-mannose)-alpha-D-mannose should focus on:
- Elucidating its biological functions and interactions.
- Investigating potential therapeutic applications.
- Developing efficient synthetic methods.
properties
IUPAC Name |
(2R,3S,4S,5S,6R)-2-[(2R,3R,4S,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O11/c1-21-12-10(20)11(7(17)5(3-15)22-12)24-13-9(19)8(18)6(16)4(2-14)23-13/h4-20H,2-3H2,1H3/t4-,5-,6-,7-,8+,9+,10+,11+,12+,13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKXHOIRHHAHDA-ZEEOCKJESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00222341 |
Source
|
Record name | Methyl 3-O-mannopyranosylmannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00222341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-O3-(alpha-D-mannose)-alpha-D-mannose | |
CAS RN |
72028-62-7 |
Source
|
Record name | Methyl 3-O-mannopyranosylmannopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072028627 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-O-mannopyranosylmannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00222341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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